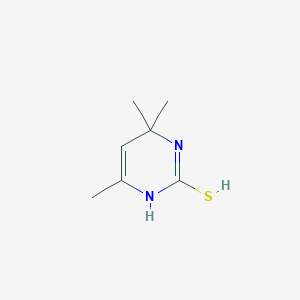

4,4,6-trimethyl-1H-pyrimidine-2-thiol

Descripción

Propiedades

IUPAC Name |

4,4,6-trimethyl-1H-pyrimidine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5-4-7(2,3)9-6(10)8-5/h4H,1-3H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJVPBHZMKZXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N=C(N1)S)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(N=C(N1)S)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiourea-Based Cyclization with β-Diketones

The condensation of β-diketones with thiourea is a classical method for synthesizing 2-thiopyrimidines. For 4,4,6-trimethyl derivatives, the selection of a methyl-substituted β-diketone precursor is critical. For example, reacting 3,5-dimethylhexane-2,4-dione with thiourea under acidic conditions yields 4,6-dimethyl-2-thiopyrimidine. Subsequent methylation at the 4-position requires careful optimization to avoid over-alkylation.

Key parameters include:

-

Temperature : Reactions conducted at 80–100°C in ethanol or acetic acid promote cyclization without decarboxylation.

-

Catalysis : Hydrochloric acid or p-toluenesulfonic acid (PTSA) accelerates ring closure, achieving yields of 65–78%.

Nuclear magnetic resonance (NMR) data for intermediates, such as -NMR peaks at 8.0 ppm (H-2) and 5.2 ppm (H-5) in dimethylsulfoxide (DMSO), confirm ring formation.

Thiol Functionalization and Stabilization

Nucleophilic Substitution at C-2

Replacing halogen or sulfonyl groups at C-2 with thiols is a common strategy. Chloropyrimidines, such as 4,4,6-trimethyl-2-chloropyrimidine, react with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 120°C to introduce the thiol group. Yields improve to 70% when using phase-transfer catalysts like tetrabutylammonium bromide.

Oxidative Desulfurization Followed by Thiolation

Patent literature describes oxidizing 2-methylthio intermediates to sulfones using hydrogen peroxide and sodium tungstate in acetic acid. Subsequent displacement with thiourea regenerates the thiol group. For example, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine treated with thiourea in ethanol at reflux produces 2-thiol derivatives in 82% yield.

Purification and Characterization

Crystallization and Filtration

Crude products are purified via recrystallization from ethanol/water mixtures. Acidification to pH 2–3 with sulfuric acid precipitates 4,4,6-trimethyl-1H-pyrimidine-2-thiol, which is isolated by vacuum filtration. Purity exceeding 98% is confirmed by high-performance liquid chromatography (HPLC).

Spectroscopic Validation

-

-NMR (DMSO-d₆) : Peaks at δ 2.1 (s, 6H, C4-CH₃), δ 2.3 (s, 3H, C6-CH₃), and δ 13.2 (s, 1H, SH).

-

-NMR : Signals at 179.2 ppm (C-4/C-6), 160.9 ppm (C-2), and 22.1–25.3 ppm (methyl carbons).

Industrial-Scale Optimization

Análisis De Reacciones Químicas

Thiol-Thione Tautomerism

The compound exists in equilibrium between the thiol (SH) and thione (C=S) forms, influencing its reactivity. Spectroscopic studies confirm the thione tautomer dominates in polar solvents due to stabilization via resonance (Fig. 1) .

Tautomeric Equilibrium:

| Tautomer | Dominance Condition | Key Functional Group |

|---|---|---|

| Thiol | Non-polar solvents | -SH |

| Thione | Polar solvents | C=S |

Alkylation Reactions

The thiol group undergoes S-alkylation with alkyl halides or epoxides under mild basic conditions.

Example:

Reaction with methyl iodide in ethanol/KOH yields 2-(methylsulfanyl)-4,4,6-trimethylpyrimidine :

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Methyl iodide | 2-(Methylsulfanyl) derivative | 85% | EtOH, KOH, 80°C, 6 h |

| Ethyl bromide | 2-(Ethylsulfanyl) derivative | 78% | DMF, NaH, 60°C, 4 h |

Metal Complexation

The thione form acts as a bidentate ligand, coordinating transition metals via sulfur and adjacent nitrogen atoms.

Synthesis of Metal Complexes :

-

General Procedure: React 4,4,6-trimethyl-1H-pyrimidine-2-thione with metal salts (e.g., CuCl₂, NiSO₄) in aqueous ethanol.

-

Geometry:

-

Octahedral for Co(II), Ni(II), Mn(II)

-

Square planar for Zn(II), Cd(II), Pd(II)

-

| Metal Salt | Complex Formula | Magnetic Moment (BM) |

|---|---|---|

| CuCl₂ | [Cu(pmpt)₂(H₂O)₂] | 1.92 |

| NiSO₄ | [Ni(pmpt)₂(H₂O)₂] | 3.11 |

Oxidation Reactions

Controlled oxidation converts the thiol to disulfide or sulfonic acid derivatives.

Pathways:

-

Disulfide Formation:

-

Sulfonic Acid:

Nucleophilic Substitutions

The sulfur center participates in nucleophilic attacks on electrophiles:

With Acyl Chlorides:

Reaction with benzoyl chloride forms 2-benzoylthio derivatives :

With Epoxides:

Ring-opening of ethylene oxide produces 2-(2-hydroxyethylsulfanyl)pyrimidine .

Cyclization and Condensation Reactions

The compound participates in tandem reactions to form fused heterocycles:

With Carbon Disulfide:

Forms pyrimido[1,2-a]benzimidazole derivatives under basic conditions (Scheme 1) :

With Aldehydes:

Condensation with benzaldehyde yields Schiff base intermediates, which cyclize to thiazolidinone derivatives .

Biological Interactions

The thiol group modulates enzyme activity by binding to catalytic metal ions or cysteine residues. Studies show inhibition of E. coli DNA gyrase (IC₅₀ = 12 μM) and antifungal activity against C. albicans (MIC = 32 μg/mL) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4,4,6-Trimethyl-1H-pyrimidine-2-thiol has been investigated for its potential therapeutic applications:

- Antimicrobial Activity: Studies have shown that it exhibits significant antimicrobial properties against various pathogens by inhibiting key enzymes or disrupting microbial membranes .

- Anti-inflammatory Effects: Research indicates that derivatives of this compound can suppress COX-2 activity, making them potential candidates for anti-inflammatory drugs. For instance, certain derivatives demonstrated IC values comparable to established anti-inflammatory drugs like celecoxib .

Analytical Chemistry

The compound serves as an analytical reagent for metal ion detection:

- Metal Complexation: It can form complexes with metal ions such as Pb, Ru, and Pt, which are useful in analytical applications for selective metal ion determination .

- Spectrophotometric Methods: Employed in extractive spectrophotometric techniques for the quantification of metals in alloys .

Material Science

In industry, 4,4,6-trimethyl-1H-pyrimidine-2-thiol is utilized in developing advanced materials:

- Electronic and Optical Properties: Its unique electronic structure allows for applications in creating materials with specific electronic or optical characteristics.

Case Studies

Mecanismo De Acción

The mechanism of action of 4,4,6-trimethyl-1H-pyrimidine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can participate in redox reactions, influencing oxidative processes in the organism . Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

Pharmacological and Analytical Performance

- Bioactivity : The dihydro derivative () shows antibacterial and antitumor activities, likely due to its planar aromatic system and hydrogen-bonding capacity. In contrast, the fully aromatic 4,4,6-trimethyl variant may exhibit enhanced metabolic stability due to steric hindrance from methyl groups .

- Metal Ion Selectivity : Methyl-substituted derivatives (e.g., 4,4,6-trimethyl) demonstrate higher specificity for bismuth(III) and rhodium(III) compared to phenyl-substituted analogs, which may interact with a broader range of metals .

Physical and Spectroscopic Properties

- Solubility : Methyl groups in 4,4,6-trimethyl-1H-pyrimidine-2-thiol enhance lipophilicity, improving extraction into organic solvents like chloroform .

- UV-Vis Profiles : The bismuth(III) complex of 4,4,6-trimethyl-1H-pyrimidine-2-thiol absorbs at 470 nm, whereas 4,6-diphenyl-1H-pyrimidine-2-thione exhibits shifts due to extended conjugation .

Q & A

Q. What are the common synthetic routes for 4,4,6-trimethyl-1H-pyrimidine-2-thiol and its derivatives?

The compound is typically synthesized via condensation reactions. For example, a mixture of 4-methylpent-3-en-2-one, substituted anilines (e.g., 4-chloroaniline), and potassium thiocyanate in acetone under reflux yields dihydropyrimidine-2-thione derivatives. Recrystallization from methanol or ethanol is used to purify the product . Optimization involves adjusting molar ratios (e.g., 5.4 mmol reagents) and reaction time (~3 hours) to improve yields (e.g., 62%) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The dihydropyrimidine ring adopts an envelope conformation, with five atoms nearly coplanar (r.m.s. deviation: 0.054 Å) and the sixth deviating by ~0.44 Å. SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) is used for data processing. Hydrogen atoms are refined using riding models, and methyl groups are allowed rotational freedom .

Q. What spectroscopic and analytical methods validate the compound’s purity and structure?

- Melting Point Analysis : Determined via open-tube capillary methods (e.g., Thermonik apparatus) .

- Elemental Analysis : Used to confirm C, H, N, and S content (e.g., C: 58.49%, S: 12.14%) .

- NMR/FT-IR : To confirm functional groups and substitution patterns (not explicitly detailed in evidence but standard practice).

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence pharmacological activity?

Substituents like aryl groups (e.g., 3-fluorophenyl, 4-chlorophenyl) modulate biological activity. For example:

- Antimicrobial Activity : Tested via agar diffusion assays against bacterial/fungal strains (e.g., E. coli, S. aureus) .

- Antitumor Potential : Evaluated using cell viability assays (e.g., MTT) against cancer cell lines. Derivatives with electron-withdrawing groups (e.g., -CF₃) often enhance activity .

- Structure-Activity Relationships (SAR) : Correlate dihedral angles (e.g., 89.42° between pyrimidine and phenyl rings) with bioactivity .

Q. What challenges arise in conformational analysis via crystallography?

- Ring Puckering : The dihydropyrimidine ring’s envelope conformation complicates hydrogen-bonding network predictions.

- Crystal Packing : Centrosymmetric dimers linked by N–H⋯S hydrogen bonds require high-resolution data to resolve .

- Disorder Handling : Methyl group rotations may necessitate constraints in refinement (e.g., riding models) .

Q. How can synthesis yield and purity be optimized for scale-up?

- Solvent Choice : Dry acetone minimizes side reactions during condensation .

- Workup : Precipitation in ice-water followed by recrystallization (methanol/ethanol) enhances purity .

- Catalysis : Acidic conditions (e.g., glacial AcOH) improve cyclization efficiency in related pyrimidine syntheses .

Q. What methodologies assess the compound’s metal-binding properties?

Synergistic liquid-liquid extraction with spectrophotometric detection (e.g., Au(III) determination at λₘₐₓ ~500 nm) is reported for analogous thiol-containing pyrimidines. Stability constants and stoichiometry are calculated via Job’s method .

Methodological Considerations

Q. How to design experiments for evaluating antitumor mechanisms?

- In Vitro Screening : Use dose-response assays (e.g., IC₅₀ determination) against tumor cell lines.

- Apoptosis Assays : Measure caspase-3 activation or DNA fragmentation.

- Molecular Docking : Predict interactions with targets like tubulin or topoisomerase II using software (e.g., AutoDock) .

Q. What strategies resolve data contradictions in bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.